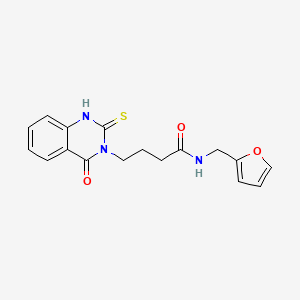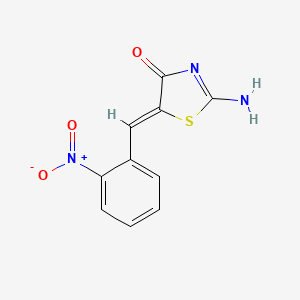
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as amantadine, and it has been studied extensively for its antiviral, antiparkinsonian, and anti-inflammatory properties.
作用機序
The mechanism of action of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione varies depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus by blocking the M2 ion channel, which is essential for the viral uncoating process. In the case of antiparkinsonian activity, this compound acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Finally, in the case of anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus, which helps to prevent the spread of the virus. In the case of antiparkinsonian activity, this compound helps to alleviate the symptoms of Parkinson's disease by acting as a dopamine agonist. Finally, in the case of anti-inflammatory activity, this compound helps to reduce inflammation by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in lab experiments are its diverse applications and well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful handling. Furthermore, the purity of the product can be challenging to achieve, which can affect the reproducibility of the results.
将来の方向性
The future directions for 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione research are vast and diverse. One potential direction is the development of new antiviral drugs based on the structure of this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease or multiple sclerosis. Finally, the development of new synthesis methods for this compound could lead to improved purity and reproducibility of the results.
In conclusion, this compound is a chemical compound with diverse applications and potential for future research. Its antiviral, antiparkinsonian, and anti-inflammatory properties have been extensively studied, and its mechanism of action is well understood. While there are limitations to using this compound in lab experiments, its advantages make it a promising candidate for further research and development.
合成法
The synthesis of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione involves the reaction of 2-adamantanamine with carbon disulfide and methyl iodide. This reaction yields the desired product, which can be further purified using various techniques such as recrystallization or chromatography. The purity of the product can be determined using spectroscopic methods such as NMR or IR.
科学的研究の応用
The scientific research application of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is vast and diverse. This compound has been studied for its antiviral properties, particularly against influenza A virus. It has been shown to inhibit the replication of the virus by interfering with the viral uncoating process. Additionally, this compound has been studied for its antiparkinsonian properties. It acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Furthermore, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-16-8-17(7-15-14(16)18)13-11-3-9-2-10(5-11)6-12(13)4-9/h9-13H,2-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRFVNVNMUMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(CNC1=S)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
